2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3/c11-4-8(16)15-7-3-5(10(12,13)14)1-2-6(7)9(17)18/h1-3H,4H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSSRJOCQOBGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Carboxylation of 3,4-Dichlorobenzotrifluoride
The synthesis begins with 3,4-dichlorobenzotrifluoride, a common precursor for trifluoromethylbenzoic acids. As described in EP0780371B1, electrochemical reductive carboxylation in dimethylformamide (DMF) under CO₂ atmosphere yields magnesium 2-chloro-4-(trifluoromethyl)benzoate. Key parameters include:
-
Temperature : 0–20°C to minimize side reactions.
-
Current density : 5–50 mA/cm² for efficient electron transfer.
-
Electrolyte composition : Tetrabutylammonium bromide as a supporting electrolyte.
This step achieves the benzoic acid backbone with -CF₃ and -Cl groups at positions 4 and 2, respectively.
Chloroacetylation
The final step involves reacting the 2-amino-4-(trifluoromethyl)benzoic acid with chloroacetyl chloride. As inferred from VulcanChem’s documentation, this amidation is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) to scavenge HCl:
Yield optimization requires stoichiometric control and low temperatures (0–5°C) to prevent over-acylation.
Synthetic Route 3: Trifluoromethylation of Preformed 2-Aminobenzoic Acids
Late-Stage Trifluoromethylation
Recent advances in trifluoromethylation allow introducing -CF₃ groups via:
Applying this to 2-(2-chloroacetamido)benzoic acid could streamline synthesis. However, regioselectivity and functional group tolerance remain concerns.
Comparative Analysis of Synthetic Methods
Reaction Optimization and Challenges
Improving Amination Efficiency
The substitution of 2-chloro with -NH₂ in Route 1 often suffers from low yields due to:
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the chloroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and amides, depending on the specific reaction pathway.
Scientific Research Applications
Local Anesthetic Properties
Research indicates that derivatives of this compound exhibit local anesthetic properties. For example, studies have shown that certain synthesized analogs can block nerve conduction effectively without significant side effects. This is particularly relevant for developing safer anesthetics with improved pharmacokinetic profiles .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid. Compounds within this class have been evaluated for their ability to inhibit bacterial growth, especially against strains resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Agricultural Applications
The compound serves as an important intermediate in the synthesis of herbicides. Its derivatives are utilized in formulations aimed at controlling weeds in crops like maize. The trifluoromethyl group enhances the herbicidal activity by increasing the lipophilicity and stability of the active ingredient in various environmental conditions .
Case Study: Local Anesthetic Development
A study conducted by Liliana et al. (2013) modified lidocaine to create a new compound based on this compound, which demonstrated improved efficacy and reduced side effects compared to traditional anesthetics. The modifications included altering functional groups to enhance lipid solubility and half-life, resulting in a promising candidate for clinical use .
Case Study: Herbicide Efficacy
In agricultural research, a series of trials were conducted to assess the effectiveness of herbicides derived from this compound against common weeds in maize crops. Results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a key ingredient in future herbicide formulations .
Data Tables
Mechanism of Action
The mechanism of action of 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 4-(2-Chloroacetamido)benzoic Acid
- Structure : Chloroacetamido group at the 4-position; lacks the trifluoromethyl group.
- Synthesis: Prepared from p-aminobenzoic acid and chloroacetyl chloride .
- Key Differences : Absence of the trifluoromethyl group reduces lipophilicity and electronic effects. This may decrease membrane permeability compared to the target compound.
(b) 2-(2-Chloroacetamido)benzoic Acid
- Structure : Chloroacetamido group at the 2-position; lacks the trifluoromethyl group.
- Key Differences : The absence of the trifluoromethyl group may result in lower metabolic stability and altered target affinity.
(c) 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic Acid
Physicochemical Properties
Notes:
- The trifluoromethyl group increases lipophilicity but may reduce aqueous solubility.
- Chloroacetamido derivatives often face solubility challenges, limiting in vitro activity .
(a) Antifungal Activity
- Salicylanilide 4-(trifluoromethyl)benzoate esters : Exhibited MIC ≥0.49 µmol/L against molds but showed inconsistent potency due to poor solubility .
- Target Compound : The chloroacetamido group may enhance antifungal activity via covalent binding, but solubility limitations could persist.
(b) Anticancer Potential
Biological Activity
2-(2-Chloroacetamido)-4-(trifluoromethyl)benzoic acid, also known by its chemical identifier CAS No. 2825006-57-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a chloroacetamido group and a trifluoromethyl group. This unique structure contributes to its biological properties, particularly as a potential therapeutic agent.
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The inhibition of COX-1 and COX-2 leads to reduced prostaglandin synthesis, thereby alleviating inflammation .
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against various bacterial strains. Its effectiveness may be attributed to the trifluoromethyl group, which enhances lipophilicity and membrane permeability .
- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting tumor cell proliferation in vitro. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:
- Enzymatic Inhibition : The compound's ability to inhibit COX enzymes suggests a competitive binding mechanism where it mimics substrate interactions, leading to decreased enzyme activity .
- Cell Signaling Pathways : Research indicates that the compound may influence signaling pathways related to inflammation and cancer progression through modulation of transcription factors involved in these processes .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Anti-inflammatory Study :
-
Antimicrobial Efficacy :
- In vitro assays revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 4-Chloro-2-acetamidobenzoic acid | Anti-inflammatory | Lacks trifluoromethyl group |
| 2-Hydroxypropanamido-5-trifluoromethyl benzoic acid | Anti-inflammatory and antiplatelet | Different functional groups affecting activity |
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 2-(2-chloroacetamido)-4-(trifluoromethyl)benzoic acid with high yield?
- Methodology : The synthesis typically involves coupling 2-amino-4-(trifluoromethyl)benzoic acid with chloroacetyl chloride under controlled conditions. A literature-based approach (e.g., Matovic, 2005) suggests using anhydrous tetrahydrofuran (THF) as the solvent at 273 K to minimize side reactions. Dropwise addition of the chloroacetylating agent and post-reaction concentration under vacuum followed by ethanol recrystallization can yield ~55% pure product . Optimizing stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride) and maintaining low temperatures are critical to suppress hydrolysis of the chloroacetamido group .
Q. How can the structure of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) for single-crystal analysis. Ensure slow evaporation of ethanol during crystallization to obtain high-quality crystals .
- NMR spectroscopy : Employ - and -NMR to confirm the trifluoromethyl group (δ ~110–120 ppm in -NMR) and the chloroacetamido moiety (δ 3.8–4.2 ppm for CHCl in -NMR). For complex splitting patterns, use 2D NMR (COSY, HSQC) .
Q. What purification strategies are effective for removing unreacted starting materials?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) is preferred for small-scale purification. For larger scales, recrystallization in ethanol or ethanol/water mixtures (80:20 v/v) effectively removes polar impurities. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can researchers address unexpected side products during synthesis, such as hydrolysis of the chloroacetamido group?
- Methodology : Hydrolysis to the corresponding hydroxyacetamido derivative is a common side reaction. To mitigate this:
- Use anhydrous solvents (e.g., THF over DMF) and inert atmospheres (N/Ar).
- Add molecular sieves (3Å) to scavenge moisture.
- Characterize side products via LC-MS and compare retention times with synthetic standards .
Q. What computational tools can predict reactivity or optimize reaction conditions for derivatives of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate reaction pathways for chloroacetamido substitution using Gaussian or ORCA. Focus on transition states involving nucleophilic attack (e.g., SN2 at the CHCl group).
- Molecular docking : For bioactive derivatives, use AutoDock Vina to predict binding affinities with target enzymes (e.g., bacterial enoyl-ACP reductase) .
Q. How should researchers resolve contradictions in reported biological activity data for derivatives?
- Methodology :
- Data normalization : Ensure consistent assay conditions (e.g., IC values under identical pH, temperature, and buffer systems).
- SAR analysis : Compare substituent effects (e.g., replacing trifluoromethyl with methyl or nitro groups) to identify pharmacophore requirements. For example, evidence shows that trifluoromethyl groups enhance metabolic stability but may reduce solubility .
- Meta-analysis : Cross-reference biological data with structural analogs (e.g., 4-chloro-2-(trifluoromethyl)benzoic acid derivatives) to identify trends in activity .
Experimental Design & Troubleshooting
Q. What experimental design principles apply when studying the compound’s stability under varying pH conditions?
- Methodology :
- pH-rate profiling : Conduct accelerated stability studies (25–40°C) in buffers (pH 1–10). Monitor degradation via HPLC every 24 hours.
- Degradation kinetics : Use Arrhenius plots to extrapolate shelf-life at 25°C. Note: The chloroacetamido group is prone to hydrolysis at pH > 8 .
Q. How can crystallography data from SHELX be reconciled with spectroscopic discrepancies?
- Methodology : If NMR signals conflict with X-ray data (e.g., unexpected diastereomers), perform:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
